molecular formula C11H11ClFN B2793422 3-(2-Chloro-6-fluorophenyl)bicyclo[1.1.1]pentan-1-amine CAS No. 2287284-03-9

3-(2-Chloro-6-fluorophenyl)bicyclo[1.1.1]pentan-1-amine

Cat. No.: B2793422
CAS No.: 2287284-03-9
M. Wt: 211.66
InChI Key: JZVOQIJNQYEIKI-UHFFFAOYSA-N
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Description

3-(2-Chloro-6-fluorophenyl)bicyclo[1.1.1]pentan-1-amine is a compound that belongs to the class of bicyclo[1.1.1]pentane derivatives. These compounds are known for their unique three-dimensional structure, which imparts distinct chemical and physical properties. The bicyclo[1.1.1]pentane scaffold is often used as a bioisostere for phenyl rings and tert-butyl groups in drug design, enhancing the pharmacokinetic and physicochemical properties of drug-like molecules .

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-6-fluorophenyl)bicyclo[1.1.1]pentan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different nucleophiles.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(2-Chloro-6-fluorophenyl)bicyclo[1.1.1]pentan-1-amine involves its interaction with specific molecular targets and pathways. The bicyclo[1.1.1]pentane scaffold can enhance the binding affinity and selectivity of the compound for its target proteins, potentially leading to improved therapeutic effects . The exact molecular targets and pathways would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Chloro-6-fluorophenyl)bicyclo[1.1.1]pentan-1-amine is unique due to its combination of the bicyclo[1.1.1]pentane scaffold and the 2-chloro-6-fluorophenyl group. This combination imparts distinct chemical and physical properties, such as enhanced passive permeability, aqueous solubility, and metabolic stability, making it a valuable compound in drug design and materials science .

Properties

IUPAC Name

3-(2-chloro-6-fluorophenyl)bicyclo[1.1.1]pentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClFN/c12-7-2-1-3-8(13)9(7)10-4-11(14,5-10)6-10/h1-3H,4-6,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZVOQIJNQYEIKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)N)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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